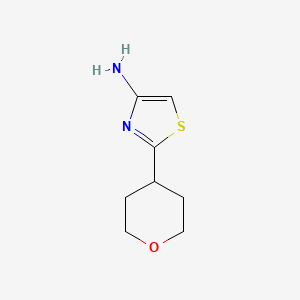

2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-amine

Description

Evolution of Thiazole-Based Heterocycles in Contemporary Chemical Research

Thiazole (B1198619) and its derivatives have a rich history in pharmaceutical development, forming the structural basis for a variety of approved drugs. bldpharm.combldpharm.com The thiazole ring is a key component of vitamin B1 (thiamine) and is present in numerous synthetic compounds with a broad spectrum of pharmacological activities. scirp.org These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govscirp.orgbldpharm.com

The versatility of the thiazole scaffold stems from its synthetic tractability, which allows for the introduction of various substituents at different positions on the ring. This modularity enables chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its interaction with a specific biological target. Over the years, research has expanded from simple thiazole derivatives to more complex, fused heterocyclic systems and multi-component molecules, continually broadening the therapeutic potential of this remarkable scaffold. scirp.orgnih.gov

Rationale for Investigating the 2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-amine Scaffold in Academic Contexts

The academic interest in the this compound scaffold is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with enhanced or novel biological activity. The 2-aminothiazole (B372263) moiety is a well-established pharmacophore with a wide range of biological activities. nih.govmdpi.com The tetrahydropyran (B127337) (THP) ring, on the other hand, is a saturated heterocyclic ether that is often incorporated into drug candidates to improve their physicochemical properties.

The THP moiety can enhance aqueous solubility, reduce metabolic lability, and improve oral bioavailability. Furthermore, the pyran ring system itself can be found in various natural products and biologically active compounds. sciencescholar.usresearchgate.net The combination of the biologically active 2-aminothiazole core with the property-modulating tetrahydropyran ring in this compound creates a scaffold with significant potential for the development of new chemical entities with desirable drug-like properties. The exploration of such hybrid scaffolds is a key area of academic research aimed at expanding the available chemical space for drug discovery. For instance, related tricyclic scaffolds incorporating a pyran ring fused to a thiazole have been investigated as selective PI3Kα inhibitors. nih.govresearchgate.net

Overview of Current Research Trajectories for Substituted Thiazole Derivatives

Contemporary research on substituted thiazole derivatives is highly diverse, reflecting the broad therapeutic potential of this scaffold. Several key research trajectories can be identified:

Anticancer Agents: A significant area of focus is the development of thiazole-based anticancer agents. Researchers are exploring derivatives that can act as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. researchgate.netscienceopen.com For example, compounds incorporating pyrazole (B372694) and thiazole rings have been synthesized and evaluated for their antitumor properties. scienceopen.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Thiazole derivatives continue to be a promising source of new antibacterial and antifungal compounds. nih.gov Research in this area involves the synthesis of novel thiazole-containing molecules and the evaluation of their activity against a range of pathogenic microorganisms.

Enzyme Inhibitors: Thiazole derivatives are being investigated as inhibitors of various enzymes implicated in disease. This includes the development of inhibitors for targets such as carbonic anhydrase and various proteases. The ability to selectively inhibit these enzymes can have therapeutic benefits in a range of conditions.

Neurological and Inflammatory Disorders: The anti-inflammatory properties of certain thiazole derivatives have led to their investigation as potential treatments for inflammatory diseases. Additionally, some thiazole-containing compounds are being explored for their potential in treating neurological disorders.

The following table provides a glimpse into the diverse biological activities of various substituted thiazole derivatives, showcasing the broad scope of current research.

| Compound Class | Specific Derivative Example | Biological Target/Activity | Reported Potency (IC₅₀/MIC) |

| Thiazolyl-Pyran Hybrids | 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Anticancer (various cell lines) | High potency reported |

| Thiazolyl-Pyrazoline Hybrids | Dihydropyrazole thiazole hybrid | EGFR inhibitor, Anticancer (MCF-7) | IC₅₀ = 31.8 nM (EGFR) |

| Thiazolyl-Pyridinyl-Pyrimidines | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK4/CDK6 inhibitor | Highly potent and selective |

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-yl)-1,3-thiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-7-5-12-8(10-7)6-1-3-11-4-2-6/h5-6H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPGSJDABYMXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Tetrahydro 2h Pyran 4 Yl Thiazol 4 Amine and Its Analogs

Retrosynthetic Analysis of the Thiazol-4-amine Core

Retrosynthetic analysis is a foundational strategy in organic synthesis for deconstructing a target molecule into simpler, commercially available starting materials. For the 2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-amine core, the most logical and widely adopted disconnection strategy is based on the Hantzsch thiazole (B1198619) synthesis. figshare.comchemhelpasap.comnih.gov

The primary disconnections are made at the C(2)-N(3) and C(5)-S(1) bonds of the thiazole ring. This approach simplifies the thiazole-4-amine structure into two key synthons:

A thioamide synthon, which provides the N(3)-C(2)-S(1) fragment. For the target molecule, this corresponds to tetrahydro-2H-pyran-4-carbothioamide .

An α-halocarbonyl synthon, which provides the C(5)-C(4) fragment and the amine group at the C4 position. A suitable precursor for this would be a 2-haloacetonitrile derivative or a related α-haloketone.

This retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Disconnection of the Thiazol-4-amine Core

graph TD

A["this compound"] --> B{"Hantzsch Disconnection"};

B --> C["Tetrahydro-2H-pyran-4-carbothioamide

(Thioamide component)"];

B --> D["α-Halo Acetonitrile (B52724) Derivative

(α-Halocarbonyl component)"];

The Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide. chemhelpasap.comyoutube.com The reaction proceeds via an initial S-alkylation of the thioamide to form an S-alkylated intermediate, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. youtube.com This robust and versatile reaction remains a cornerstone for the synthesis of a wide variety of thiazole derivatives. nih.govbepls.com

Classical Synthetic Approaches for Substituted Thiazol-4-amines

The synthesis of substituted thiazol-4-amines has historically been dominated by a few key named reactions. These methods, while foundational, often require harsh conditions and can generate significant waste. bepls.com

The Hantzsch thiazole synthesis , first reported in the late 19th century, is the most prominent classical method. chemhelpasap.combepls.com It involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant like thiourea (B124793) or a substituted thioamide. chemhelpasap.comnanobioletters.com For the synthesis of this compound, this would involve reacting an appropriately substituted α-haloketone with tetrahydro-2H-pyran-4-carbothioamide. The reaction is typically carried out in a polar solvent such as ethanol. researchgate.netyoutube.com

Other classical methods, though less common for this specific substitution pattern, include:

Robinson–Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones, typically using phosphorus pentasulfide. bepls.comresearchgate.net

Cook–Heilborn Synthesis: This approach involves the reaction of α-aminonitriles with carbon disulfide or related reagents. bepls.com

The table below summarizes these classical approaches.

| Synthesis Method | Key Reactants | General Conditions | Primary Application |

| Hantzsch Synthesis | α-Halocarbonyl, Thioamide/Thiourea | Reflux in polar solvents (e.g., ethanol) | Broadly applicable for diverse thiazole substitutions. nih.govbepls.com |

| Robinson-Gabriel Synthesis | α-Acylamino Ketone | Dehydrating agent (e.g., P₂S₅) | Synthesis of 2,5-disubstituted thiazoles. researchgate.net |

| Cook-Heilborn Synthesis | α-Aminonitrile, Carbon Disulfide | Varies | Synthesis of 2-mercapto- or 2-aminothiazoles. bepls.com |

While effective, these classical methods often suffer from drawbacks such as long reaction times, the use of hazardous reagents, and sometimes low yields, which has prompted the development of more modern and sustainable alternatives. bepls.com

Novel and Green Chemistry Methodologies in the Synthesis of this compound Derivatives

In recent years, significant efforts have been directed towards developing more environmentally benign and efficient methods for thiazole synthesis. bepls.comresearchgate.net These approaches prioritize mild reaction conditions, reduced waste, and the use of recyclable catalysts. researchgate.net

The use of catalysts has revolutionized thiazole synthesis, offering improved yields and milder reaction conditions. A variety of catalytic systems have been explored:

Heterogeneous Catalysts: Silica-supported tungstosilisic acid has been employed as an efficient and reusable catalyst for one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.govmdpi.com Similarly, a recyclable cross-linked chitosan (B1678972) hydrogel has been used as an eco-friendly biocatalyst, particularly effective under ultrasonic irradiation. mdpi.com

Metal Catalysts: Copper and palladium catalysts are widely used for C-H bond functionalization and cross-coupling reactions to introduce substituents onto a pre-formed thiazole ring. organic-chemistry.org For instance, palladium(II) acetate (B1210297) can catalyze the direct arylation of thiazoles, while copper-catalyzed reactions can form the thiazole ring from components like oximes and isothiocyanates. organic-chemistry.org

Acid Catalysis: Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioureas to produce 2,4-disubstituted thiazoles under metal-free conditions. organic-chemistry.org

Mechanistically, in the Hantzsch synthesis, catalysts can facilitate the key steps of condensation and cyclodehydration. researchgate.net For example, a plausible mechanism for the acid-catalyzed formation of hydrazinyl thiazoles involves the activation of the carbonyl group by the catalyst, promoting the nucleophilic attack by the thioamide. researchgate.net

| Catalyst Type | Example | Key Advantages |

| Heterogeneous Acid Catalyst | Silica Supported Tungstosilisic Acid | Reusable, efficient, high yields, simple workup. nih.govmdpi.com |

| Biocatalyst | Chitosan Hydrogel | Eco-friendly, reusable, effective with sonication. mdpi.com |

| Transition Metal Catalyst | Palladium(II) Acetate, Copper Iodide | Enables C-H activation and cross-coupling for functionalization. organic-chemistry.org |

| Homogeneous Acid Catalyst | p-Toluenesulfonic acid (PTSA) | Effective in microwave-assisted synthesis. bepls.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net For the synthesis of thiazole derivatives, microwave irradiation offers several advantages over conventional heating:

Reduced Reaction Times: Reactions that take several hours under conventional reflux can often be completed in a matter of minutes. researchgate.netnih.gov

Higher Yields: Microwave heating can lead to significantly improved product yields and purity. bepls.comnih.gov

Solvent-Free Conditions: Many microwave-assisted thiazole syntheses can be performed under solvent-free conditions, aligning with the principles of green chemistry. bepls.comorganic-chemistry.org

For example, the Hantzsch reaction of acetophenone (B1666503) with iodine and thiourea under microwave irradiation for 5 minutes, followed by heating in water, can produce 2-amino-4-phenylthiazole (B127512) in 92% yield, a significant improvement over the 45-65% yields obtained after 12 hours of conventional heating. researchgate.net The rapid and uniform heating provided by microwaves enhances reaction kinetics, often allowing reactions to be performed at lower bulk temperatures than conventional methods. bepls.com The synthesis of various thiazole derivatives has been successfully achieved using microwave-assisted Suzuki-Miyaura cross-coupling reactions, often in aqueous media. rsc.org

| Method | Reactants | Reaction Time | Yield | Reference |

| Conventional Heating | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | 8 hours | Lower Yields | nih.gov |

| Microwave Irradiation | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Not Specified | 89-95% | nih.gov |

| Conventional Heating | Acetophenone, Bromine, Thiourea | 12 hours | 45-65% | researchgate.net |

| Microwave Irradiation | Acetophenone, Bromine, Thiourea | Few minutes | 70-92% | researchgate.net |

Flow chemistry, or continuous flow processing, is a modern synthetic technology that involves performing reactions in a continuous stream rather than in a batch reactor. uc.pt This approach offers significant advantages for process intensification, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. figshare.comuc.pt

The synthesis of heterocyclic compounds, including thiazoles, is well-suited for flow chemistry. uc.pt A typical setup might involve pumping solutions of the starting materials (e.g., an α-haloketone and a thioamide) through separate channels to a mixing point, after which the combined stream passes through a heated reactor coil. The residence time in the reactor can be precisely controlled to optimize conversion and yield. Subsequent in-line purification steps can also be integrated into the flow system, allowing for the continuous production of the final product without the need for isolating intermediates. uc.pt This "telescoping" of reaction steps is a key advantage of flow synthesis. uc.pt

Regioselective Synthesis of the Thiazole Ring System with Pyran Substitution

A significant challenge in the synthesis of unsymmetrically substituted thiazoles via methods like the Hantzsch synthesis is controlling the regioselectivity. When an N-monosubstituted thiourea reacts with an α-haloketone, two different isomeric products can potentially be formed. rsc.org

For the target molecule, this compound, the desired regioisomer has the pyran group at the C2 position and the amine group at the C4 position. To achieve this outcome, the synthetic strategy must be carefully designed. The most direct approach involves the condensation of tetrahydro-2H-pyran-4-carbothioamide with a reagent that provides the C4-amine and C5-H fragment, such as a 2-haloacetonitrile .

The reaction mechanism dictates the regiochemical outcome. The sulfur atom of the thioamide acts as the initial nucleophile, attacking the α-carbon of the halo-compound. Subsequent cyclization by the nitrogen atom onto the nitrile group, followed by tautomerization, would lead to the desired 2,4-disubstituted thiazole.

It has been shown that reaction conditions, such as pH, can influence the regioselectivity of the Hantzsch synthesis. Condensation of N-monosubstituted thioureas with α-halogeno ketones in a neutral solvent typically leads exclusively to 2-(N-substituted amino)thiazoles. rsc.org However, under acidic conditions, mixtures of isomers can be formed. rsc.org Therefore, careful control of the reaction environment is crucial for the regioselective synthesis of the desired product. An efficient one-pot, multi-component procedure for synthesizing Hantzsch thiazole derivatives has been reported to have high regioselectivity. mdpi.com

Functional Group Interconversion and Derivatization Strategies for the Amine Moiety and Pyran Ring

The structural framework of this compound presents two primary sites for functional group interconversion and derivatization: the exocyclic primary amine on the thiazole ring and the saturated tetrahydropyran (B127337) (THP) ring. These modifications are crucial for developing structure-activity relationships (SAR) in medicinal chemistry research, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. nih.govanalis.com.my The 2-aminothiazole (B372263) moiety is a versatile scaffold, and its primary amine group offers a wealth of opportunities for chemical modification. nih.gov Conversely, the tetrahydropyran ring is a saturated heterocycle, rendering it generally less reactive, which presents unique challenges and strategies for its derivatization. wikipedia.org

The primary amino group at the 4-position of the thiazole ring is a highly versatile functional handle for a wide array of chemical transformations. Its reactivity is analogous to that of other aromatic and heteroaromatic amines, enabling numerous derivatization strategies.

Acylation to Form Amides: One of the most common derivatization strategies for the 2-aminothiazole core involves acylation of the amino group to form the corresponding amides. nih.gov This transformation is typically achieved by reacting the parent amine with various acylating agents, such as acyl chlorides or carboxylic anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. nih.govnih.gov Alternatively, direct amide coupling with carboxylic acids can be facilitated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). acs.org This approach allows for the introduction of a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties, significantly expanding the chemical space for SAR studies. nih.govnih.gov

Table 1: Representative Acylation Reactions for the Amine Moiety

| Reagent | Product Structure | Product Name |

|---|---|---|

| Acetyl chloride | N-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)acetamide | |

| Benzoyl chloride | N-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)benzamide | |

| 3,4,5-Trimethoxybenzoyl chloride | 3,4,5-Trimethoxy-N-(2-(tetrahydro-2H-pyran-4-yl)thiazol-4-yl)benzamide |

Formation of Schiff Bases: The primary amine can undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines). researchgate.netuomustansiriyah.edu.iq This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium toward the product. researchgate.net The resulting imine C=N double bond can be further reduced, for instance with sodium borohydride, to yield stable secondary amines, a process known as reductive amination. The synthesis of Schiff bases from 2-aminothiazole derivatives is a well-established method for creating analogs with diverse biological activities. nih.govsjpas.com

Table 2: Illustrative Schiff Base Formation Reactions

| Aldehyde/Ketone | Product Structure | Product Name |

|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-2-(tetrahydro-2H-pyran-4-yl)thiazol-4-amine | |

| 4-Chlorobenzaldehyde | (E)-N-(4-Chlorobenzylidene)-2-(tetrahydro-2H-pyran-4-yl)thiazol-4-amine |

Synthesis of Urea (B33335) and Thiourea Derivatives: The amine moiety readily reacts with isocyanates and isothiocyanates to afford the corresponding urea and thiourea derivatives, respectively. researchgate.net These reactions are generally high-yielding and proceed under mild conditions. This strategy is widely employed in medicinal chemistry to introduce hydrogen-bond donor and acceptor groups, which can significantly influence the binding affinity of the molecule to its biological target. nih.govresearchgate.net A wide range of substituted isocyanates and isothiocyanates are commercially available, providing a straightforward route to a large library of analogs.

The tetrahydropyran (THP) ring is a saturated oxygen-containing heterocycle. Lacking the strain of smaller rings like epoxides or the reactivity of unsaturated systems, the THP ring itself is chemically quite inert and resistant to many transformations. wikipedia.org Direct functionalization of the C-H bonds of the pyran ring is challenging and often requires harsh conditions or specialized catalytic systems that may not be compatible with the rest of the molecule.

Therefore, derivatization of the pyran moiety is most effectively accomplished during its synthesis. rsc.orgresearchgate.net Strategies include:

Using Substituted Precursors: Employing functionalized starting materials in the synthesis of the THP ring is the most common and reliable method. For example, using a substituted homoallylic alcohol or a δ-hydroxy olefin in a cyclization reaction would result in a correspondingly substituted THP ring. rsc.org

Given the stability of the THP ring, post-synthetic modification primarily focuses on the more reactive aminothiazole portion of the molecule.

Computational Chemistry and Theoretical Investigations of 2 Tetrahydro 2h Pyran 4 Yl Thiazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. By utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), the geometry of 2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-amine can be optimized to its lowest energy state. This optimization provides crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

DFT calculations also yield important electronic properties. The distribution of electron density can be analyzed through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. Mulliken atomic charge calculations provide a quantitative measure of the partial charge on each atom, which is instrumental in understanding intermolecular interactions.

Note: The values in this table are illustrative and depend on the specific computational level of theory.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For thiazole (B1198619) derivatives, the HOMO is often localized on the electron-rich thiazole ring and the amino group, while the LUMO may be distributed across the ring system. This distribution dictates how the molecule interacts with other reactants.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates stronger electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates stronger electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap signifies higher chemical reactivity and lower stability |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the tetrahydro-2H-pyran ring means that this compound can exist in multiple conformations. The pyran ring typically adopts a stable chair conformation to minimize steric strain. Consequently, the thiazole substituent at the C4 position can be in either an axial or equatorial orientation.

Conformational analysis using computational methods involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles. These calculations help identify the most stable (lowest energy) conformer and the energy barriers for interconversion between different conformers. For this molecule, the equatorial conformer is generally expected to be more stable than the axial conformer due to reduced steric hindrance.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful tool for structure verification when compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are often in good agreement with experimental spectra, aiding in the assignment of peaks.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to a specific vibrational mode, such as C-H stretching, N-H bending, or C=N stretching.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. This analysis helps to understand the electronic structure and the nature of the orbitals involved in the absorption of light.

Table 3: Illustrative Predicted Spectroscopic Data

| Spectrum | Feature | Predicted Wavenumber/Shift |

|---|---|---|

| IR | N-H Stretch (amine) | 3300-3500 cm⁻¹ |

| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | |

| C=N Stretch (thiazole) | 1600-1650 cm⁻¹ | |

| C-O-C Stretch (pyran) | 1050-1150 cm⁻¹ | |

| ¹H NMR | -NH₂ Protons | δ 5.0-7.0 ppm |

| Thiazole Proton | δ 6.5-7.5 ppm | |

| Pyran Protons | δ 1.5-4.0 ppm | |

| ¹³C NMR | Thiazole Carbons | δ 100-170 ppm |

Note: These are typical ranges and precise values are obtained from specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For a molecule like this compound, QSAR studies can be employed to predict its potential as a therapeutic agent, for example, as a kinase inhibitor.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for a set of related molecules with known biological activities. A mathematical model is then developed to establish a relationship between these descriptors and the activity. This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs.

Structure Activity Relationship Sar Studies on 2 Tetrahydro 2h Pyran 4 Yl Thiazol 4 Amine Derivatives

Systematic Structural Modifications of the Thiazole (B1198619) Ring at Positions 2 and 4

The thiazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds. researchgate.netglobalresearchonline.net Modifications at its various positions can profoundly impact molecular interactions. For the 2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-amine core, the C2 and C4 positions are primary sites for synthetic alteration.

Position 2 Modifications: The C2 position is occupied by the tetrahydropyran (B127337) (THP) ring. While this specific substituent defines the core structure, analogous SAR studies often explore replacing such cyclic moieties with other groups to probe the binding pocket's requirements. Replacing the THP ring with smaller alkyl groups, larger aromatic systems, or alternative heterocyclic rings would significantly alter the steric bulk, hydrophobicity, and potential for hydrogen bonding in this region. Research on other 2-substituted thiazoles has shown that this position is critical for anchoring the molecule within a target's active site.

Position 4 Modifications: The amine group at C4 is a key feature. However, SAR studies on analogous 4-substituted thiazoles reveal that the nature of the substituent at this position dictates the compound's activity profile. nih.govresearchgate.net For instance, replacing the amine with other functional groups or aryl moieties can modulate biological effects. nih.gov Studies on 2-aminothiazoles have demonstrated that introducing various aryl groups at the C4-position can lead to potent antitumor or antimicrobial agents. nih.govijper.org The electronic properties of these substituents are often crucial; electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on a C4-phenyl ring can fine-tune the molecule's electronic distribution and binding affinity. ijper.orgnih.gov

For example, SAR analysis on a series of 4-aryl-2-aminothiazoles showed that introducing a phenyl group at the C4-position had a notable effect on potency. nih.gov Similarly, substitution with a p-bromophenyl group at the C4 position of the thiazole ring was found to increase antifungal and antituberculosis activities in certain derivatives. nih.gov

| Modification at C4 | General Effect on Activity (Illustrative) |

| Unsubstituted Phenyl | Baseline activity |

| 4-Chlorophenyl | Increased potency (potential for halogen bonding) |

| 4-Methoxyphenyl | Variable; can increase or decrease activity depending on the target |

| Pyridinyl | Often enhances activity due to hydrogen bonding potential |

This table provides illustrative examples based on general findings for 4-substituted thiazole derivatives.

Exploration of Substituents on the Tetrahydropyran Moiety and Their Stereochemical Influence

The tetrahydropyran (THP) ring provides a non-planar, three-dimensional scaffold that can be exploited to achieve specific vectoral orientations for substituents, influencing how the molecule fits into a binding site. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, an interaction that is often critical for biological activity. nih.gov

Substituent Effects: Introducing substituents at various positions on the THP ring can explore unoccupied regions of a binding pocket. For example, adding small alkyl or hydroxyl groups could enhance van der Waals interactions or form new hydrogen bonds. The position of substitution is critical. Modifications at the C2' and C6' positions (adjacent to the oxygen) versus the C3' and C5' positions could lead to vastly different biological outcomes due to their distinct spatial projections.

Research on HIV protease inhibitors containing tetrahydrofuran (B95107) (a related cyclic ether) demonstrated the critical importance of the ring's oxygen atom. nih.gov Replacing this oxygen with a carbon atom led to a significant loss of activity, likely due to the loss of a key hydrogen bond within the P2 binding site. nih.gov This highlights the potential importance of the THP oxygen in the this compound scaffold for molecular recognition.

Stereochemical Influence: The THP ring in the parent compound is attached at its C4 position, which is a prochiral center. Substitutions on the THP ring can create new stereocenters. The absolute configuration of these centers can have a profound impact on biological activity. Different stereoisomers will orient substituents in different spatial regions, which can lead to one isomer having a much higher affinity for a biological target than another. nih.govacs.org

| THP Modification | Potential Stereochemical Impact | Anticipated SAR Outcome (Illustrative) |

| Hydroxyl at C3' | Creates two new stereocenters | One diastereomer may show enhanced activity due to optimal hydrogen bonding |

| Methyl at C2' | Creates two new stereocenters | May probe a hydrophobic pocket; activity will likely be stereoisomer-dependent |

| Fluorine at C4' | No new stereocenter if on the same carbon as thiazole attachment | Can alter electronic properties and metabolic stability |

This table illustrates potential outcomes of substitutions on the tetrahydropyran ring.

Modifications and Substitutions on the Amine Group

The primary amine at the C4 position of the thiazole ring is a versatile handle for chemical modification and a key pharmacophoric feature, often acting as a hydrogen bond donor. mdpi.comnih.gov SAR studies consistently show that the N-2 position of the aminothiazole scaffold exhibits high flexibility, allowing for a wide range of substitutions to improve activity. nih.govnih.gov

N-Acylation and N-Alkylation: Converting the primary amine to a secondary amide (N-acylation) is a common strategy to explore SAR. nih.gov Introducing various acyl groups (e.g., benzoyl, acetyl) can probe for additional binding interactions. For instance, studies on antitubercular 2-aminothiazoles found that introducing substituted benzoyl groups at this position improved activity by over 100-fold. nih.govnih.gov The electronic nature of substituents on an N-aroyl group often plays a significant role.

N-alkylation can also modulate activity. Adding small alkyl chains or larger benzylic groups can enhance interactions with hydrophobic pockets in the target protein. nih.gov

Urea (B33335) and Sulfonamide Derivatives: The amine group can be further derivatized to form ureas or sulfonamides. mdpi.com These functional groups introduce additional hydrogen bond donors and acceptors, potentially forming strong interactions with the target. For example, a series of 2-aminothiazole (B372263) sulfonamide derivatives were synthesized and showed potent antioxidant activity, with SAR analysis indicating that properties like electronegativity and van der Waals volume were key influencers of activity. excli.de

| Amine Group Modification | Functional Group | Illustrative Effect on Activity |

| N-Benzoylation | Amide | Potency often increases; dependent on phenyl ring substitution |

| N-Methylation | Secondary Amine | May increase lipophilicity and cell permeability |

| N-Phenylsulfonylation | Sulfonamide | Introduces strong H-bond acceptors (sulfonyl oxygens) |

| N-Phenyl Urea Formation | Urea | Adds H-bond donor and acceptor capabilities |

This table summarizes common modifications to the amine group and their general impact based on studies of analogous 2-aminothiazole compounds.

Impact of Stereochemistry on Molecular Recognition and Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. fiveable.me Since biological targets like enzymes and receptors are chiral, they often exhibit stereospecific recognition, binding preferentially to one stereoisomer over another. nih.gov

Studies on other chiral molecules have shown that different enantiomers can have dramatically different biological effects. nih.govresearchgate.net One enantiomer might be a potent agonist, while the other is inactive or even an antagonist. This difference often arises from the ability of only one isomer to achieve a three-point attachment or optimal fit within the chiral binding site of the target protein. nih.gov

Furthermore, stereochemistry can influence a compound's pharmacokinetic properties. Stereoselective uptake by transporters can lead to higher intracellular concentrations for the preferred isomer, resulting in enhanced biological activity even if the target binding affinity is similar between isomers. nih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for a complete understanding of the SAR for this class of compounds.

Pharmacophore Modeling and Ligand Design Principles for Thiazole Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov For thiazole-based scaffolds, several key pharmacophoric features are consistently identified.

A typical pharmacophore model for a thiazole-based inhibitor might include:

Aromatic/Heterocyclic Center: The thiazole ring itself often serves as a central scaffold, positioning other functional groups correctly. nih.gov

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the thiazole ring and the oxygen of the tetrahydropyran ring are potential HBAs. nih.gov

Hydrogen Bond Donors (HBD): The amine group at the C4 position is a crucial HBD. nih.gov

Hydrophobic Features: Aromatic rings or aliphatic groups attached to the core scaffold often interact with hydrophobic pockets in the target protein. nih.gov

Ligand design based on these principles involves strategically placing functional groups to match the pharmacophore model of a specific target. For example, if a target's binding site has a known hydrogen bond donor residue, a ligand would be designed to place an acceptor (like the thiazole nitrogen) in the correct position to form that interaction. nih.gov Modeling studies have highlighted the importance of features like a hydrazide side chain or a substituted phenyl ring for the anticancer activity of certain thiazole derivatives, providing a clear roadmap for further optimization. nih.gov The lipophilic properties of di-substituted thiazoles can also make them efficient for transport across biological membranes. acs.org

Mechanistic Investigations of Biological Interactions for 2 Tetrahydro 2h Pyran 4 Yl Thiazol 4 Amine and Its Analogs

Enzyme Inhibition and Activation Kinetics Studies

While kinetic data for the specific title compound is scarce, the thiazole (B1198619) and tetrahydropyran (B127337) moieties are present in numerous enzymatically active compounds. Research on analogous structures offers insights into potential enzyme targets and inhibition mechanisms.

Target Enzyme Identification and Biochemical Characterization

Analogs of 2-(tetrahydro-2H-pyran-4-yl)thiazol-4-amine have been investigated as inhibitors of various enzymes. For instance, a series of N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides have been identified as glucokinase activators. rsc.org This suggests that the core structure containing both the thiazole and tetrahydropyran rings has the potential to interact with kinase enzymes.

Furthermore, various 2-aminothiazole (B372263) derivatives have been synthesized and evaluated for their inhibitory activity against a range of enzymes, including protein kinases such as Aurora kinase, Anaplastic lymphoma kinase (ALK), and Cyclin-dependent kinase 9 (CDK9). nih.govresearchgate.netacs.org For example, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. researchgate.net Additionally, 4-thiazol-2-anilinopyrimidine derivatives have shown significant inhibitory activity against CDK9, a key regulator of transcription. acs.org The general structure of 2-aminothiazole is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com

Reversible and Irreversible Inhibition Mechanisms

The nature of enzyme inhibition by thiazole-containing compounds can be either reversible or irreversible, depending on the specific substituents and the target enzyme. Many kinase inhibitors bearing the 2-aminothiazole scaffold act as ATP-competitive inhibitors, binding reversibly to the ATP-binding pocket of the enzyme. mdpi.com This type of inhibition is characterized by a competition between the inhibitor and the natural substrate (ATP) for the same binding site.

However, the thiazole ring can also be functionalized with reactive groups that can form covalent bonds with amino acid residues in the enzyme's active site, leading to irreversible inhibition. The specific mechanism for this compound would require dedicated enzymatic assays to determine whether its interactions are reversible or irreversible in nature.

Receptor Binding Affinity and Selectivity Profiling

The potential for this compound and its analogs to interact with receptors, particularly G-protein coupled receptors (GPCRs), is an area of interest, though specific binding data for the title compound is limited.

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a protein target. Such studies have been extensively performed on various thiazole derivatives to understand their interactions with biological targets at a molecular level.

For example, molecular docking of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives into the active sites of CDK2, CDK4, and CDK6 has been used to elucidate the structure-activity relationships and guide the design of more potent inhibitors. nih.gov These studies often reveal key hydrogen bonding interactions and hydrophobic contacts that are crucial for binding affinity. Similarly, docking studies of 2,4-disubstituted thiazoles with glucosamine-6-phosphate synthase have helped to rationalize their antimicrobial activity. researchgate.net

In the context of this compound, molecular docking could be employed to predict its binding orientation and affinity towards various kinases or other potential targets. The tetrahydropyran ring would likely be a key feature in these interactions, potentially forming hydrogen bonds with the protein backbone or side chains.

Allosteric Modulation Mechanisms of Biological Targets

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. While there is no direct evidence of this compound acting as an allosteric modulator, some studies have shown that the tetrahydropyran moiety can be poorly tolerated in certain allosteric binding sites. For instance, in a series of positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor, a tetrahydro-2H-pyran moiety was found to be detrimental to activity in some cases. nih.gov

Cellular Target Engagement Studies in Model Systems (excluding cell viability/toxicity)

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells. nih.govresearchgate.netnih.gov This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.

While no specific CETSA data has been published for this compound, this technique could be readily applied to identify its cellular targets. By treating cells with the compound and then subjecting them to a heat gradient, changes in the thermal stability of proteins can be monitored, often by mass spectrometry (thermal proteome profiling) or targeted immunoassays. nih.govmdpi.comresearchgate.net This approach would allow for an unbiased identification of proteins that directly interact with this compound in a physiological context, providing crucial information about its mechanism of action. The application of CETSA has been successfully demonstrated for a wide range of targets, including kinases, and would be a valuable tool in the further investigation of this compound and its analogs. researchgate.net

Modulation of Specific Intracellular Signaling Pathways at a Molecular Level

Research into the molecular interactions of this compound and its analogs has revealed a significant capacity to modulate key intracellular signaling pathways implicated in cellular proliferation, survival, and differentiation. The chemical architecture, combining a thiazole amine moiety with a tetrahydropyran ring, appears to be conducive to interactions with the ATP-binding pockets of various protein kinases, leading to the inhibition of their catalytic activity and subsequent downstream signaling events.

The thiazole ring is a well-established pharmacophore in the design of kinase inhibitors, and its derivatives have been shown to target a range of kinases involved in cancer progression. nih.gov Analogs of this compound, particularly those with the 2-aminothiazole core, have demonstrated inhibitory activity against several families of kinases. These include cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, and receptor tyrosine kinases that initiate signaling cascades in response to extracellular growth factors. researchgate.netacs.org

Furthermore, the pyran motif is also prevalent in compounds with demonstrated anticancer properties. researchgate.netnih.gov Derivatives of 4H-pyran have been identified as inhibitors of CDK2, a key enzyme in the G1/S phase transition of the cell cycle. mdpi.com The inhibition of CDK2 by these compounds leads to cell cycle arrest and prevents the proliferation of cancer cells. mdpi.com

While direct mechanistic studies on this compound are not extensively documented in publicly available research, the activities of its structural analogs provide a strong basis for its potential mechanisms of action. The following tables summarize the inhibitory activities of selected thiazole and pyran derivatives against specific molecular targets.

| Analog Structure | Target Kinase | IC50 (nM) |

|---|---|---|

| 2-(Thiazol-2-amino)-4-arylaminopyrimidine derivative | Anaplastic lymphoma kinase (ALK) | 12.4 |

| N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine | Aurora kinase | Data not specified |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine derivative | Cyclin-dependent kinase 2 (CDK2) | 0.7 |

| 4-Aryl-5-aminomethyl-thiazole-2-amine derivative | Rho-associated kinase II (ROCK II) | 20 |

| Analog Class | Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| 4-Amino-2H-pyran-2-one analog | Breast Cancer (MCF-7) | ED50 | 0.059 - 0.090 |

| Pyran derivative | Hepatocellular Carcinoma (HepG2) | IC50 | 42.36 |

| Pyran derivative | Breast Cancer (MCF7) | IC50 | 35.69 |

| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various Cancer Cell Lines | Cytotoxicity | High |

The data presented in these tables highlight the potential of the thiazole and pyran scaffolds to serve as platforms for the development of potent inhibitors of intracellular signaling pathways. The observed activities of these analogs suggest that this compound likely exerts its biological effects through the inhibition of one or more protein kinases, thereby disrupting the signaling cascades that drive pathological cellular processes. Further research is necessary to elucidate the precise molecular targets and the detailed mechanism of action of this specific compound.

Advanced Analytical Methodologies for the Research and Characterization of 2 Tetrahydro 2h Pyran 4 Yl Thiazol 4 Amine in Complex Research Matrices

High-Performance Chromatographic Separations (HPLC, GC, SFC) for Purity and Isomeric Analysis in Research Samples

High-performance chromatographic techniques are indispensable for determining the purity and isomeric composition of 2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-amine in research samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for the analysis of this non-volatile, polar compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of this compound due to its versatility in handling a wide range of compound polarities. Reversed-phase HPLC, utilizing C18 or C8 columns with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid, is well-suited for separating the target compound from non-polar impurities. For the analysis of potential isomers, chiral HPLC columns can be employed to resolve enantiomers or diastereomers that may arise during synthesis.

Gas Chromatography (GC) , while generally suited for volatile and thermally stable compounds, can be adapted for the analysis of this compound through derivatization. Silylation of the primary amine and any other active hydrogens can increase volatility and thermal stability, allowing for separation on a variety of capillary columns. Flame Ionization Detection (FID) would provide a robust and sensitive means of quantification for purity analysis.

Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, offering high-speed, efficient separations. With its use of supercritical carbon dioxide as the primary mobile phase, modified with a small amount of a polar solvent like methanol, SFC is particularly effective for chiral separations. The unique properties of supercritical fluids allow for lower operating temperatures and faster analysis times compared to HPLC, which is beneficial for potentially labile compounds.

Table 1: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase | Advantages | Considerations |

| HPLC | C18, C8, Chiral Phases | Acetonitrile/Water, Methanol/Water with additives | Versatile, applicable to a wide range of polarities, well-established for purity and isomeric analysis. | Longer run times compared to SFC, use of organic solvents. |

| GC | Polysiloxane-based capillary columns | Inert gas (e.g., Helium, Nitrogen) | High resolution, sensitive detection. | Requires derivatization to increase volatility and thermal stability. |

| SFC | Chiral and achiral packed columns | Supercritical CO2 with polar co-solvents (e.g., Methanol) | Fast analysis, reduced organic solvent consumption, ideal for chiral separations. | Requires specialized instrumentation. |

Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Identification in In Vitro Systems

Understanding the metabolic fate of this compound is crucial in many research applications. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are the gold standard for metabolite identification in in vitro systems such as liver microsomes or hepatocytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the foremost technique for this purpose. The separation of the parent compound and its metabolites is typically achieved using reversed-phase HPLC, followed by detection with a mass spectrometer. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the ions, providing structural information for metabolite elucidation.

Expected metabolic pathways for thiazole-containing compounds often involve oxidation of the thiazole (B1198619) ring, N-dealkylation, and hydroxylation of aliphatic portions. For this compound, potential metabolic transformations could include hydroxylation of the tetrahydropyran (B127337) ring, oxidation of the thiazole sulfur, and N-acetylation of the amine group.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of more volatile metabolites or those that can be made volatile through derivatization. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be searched against spectral libraries for identification.

Table 2: Potential In Vitro Metabolites of this compound and their Detection by LC-MS

| Potential Metabolic Reaction | Expected Metabolite Structure | Mass Shift (Da) | LC-MS/MS Fragmentation Clues |

| Hydroxylation | Addition of a hydroxyl group to the tetrahydropyran or thiazole ring. | +16 | Neutral loss of H2O from the protonated molecule. |

| N-Acetylation | Addition of an acetyl group to the primary amine. | +42 | Characteristic fragment ions corresponding to the acetylated amine. |

| S-Oxidation | Oxidation of the thiazole sulfur to a sulfoxide (B87167) or sulfone. | +16 or +32 | Altered fragmentation pattern of the thiazole ring. |

| Glucuronidation | Conjugation with glucuronic acid at the primary amine or a hydroxyl group. | +176 | Neutral loss of the glucuronic acid moiety. |

Electrochemical Methods for Redox Characterization and Reactivity Studies

Electrochemical methods provide valuable insights into the redox properties and potential reactivity of this compound. Techniques such as cyclic voltammetry (CV) can be used to determine oxidation and reduction potentials, offering clues about the compound's susceptibility to electron transfer reactions.

The electrochemical behavior of this compound is expected to be influenced by both the aminothiazole and tetrahydropyran moieties. The 2-aminothiazole (B372263) core is known to be electrochemically active. The primary amine group can undergo oxidation, potentially leading to the formation of radical cations and subsequent dimerization or polymerization reactions. The thiazole ring itself can also be subject to oxidation or reduction, depending on the applied potential and the nature of the substituents.

Cyclic voltammetry studies would likely reveal one or more oxidation peaks corresponding to the electron transfer from the aminothiazole system. The reversibility of these peaks would indicate the stability of the generated radical species. The presence of the electron-donating tetrahydro-2H-pyran-4-yl group at the 2-position of the thiazole ring is likely to influence the oxidation potential, making it more susceptible to oxidation compared to an unsubstituted 2-aminothiazole.

Spectrophotometric Assays for Reaction Monitoring and Concentration Determination in Research Solutions

Spectrophotometric assays, based on the absorption of ultraviolet (UV) and visible (Vis) light, offer a straightforward and often rapid means for reaction monitoring and concentration determination of this compound in research solutions.

The inherent UV absorbance of the 2-aminothiazole chromophore can be utilized for direct quantification. A UV-Vis spectrum of the compound would likely exhibit characteristic absorption maxima, and the absorbance at one of these maxima can be used to determine the concentration using the Beer-Lambert law, provided a standard curve is established. This method is particularly useful for monitoring the progress of a reaction where the starting material or product has a distinct UV-Vis spectrum.

For instances where the intrinsic absorbance is low or interferences are present, colorimetric assays can be developed. The primary amine of this compound can be reacted with a suitable chromogenic reagent to produce a colored product with a strong absorbance in the visible region. For example, diazotization of the primary amine followed by coupling with a phenolic compound can form a brightly colored azo dye, allowing for sensitive spectrophotometric quantification. aaasjournals.com

Table 3: Spectrophotometric Methods for the Analysis of this compound

| Method | Principle | Typical Wavelength Range | Application |

| Direct UV Spectrophotometry | Measurement of the intrinsic absorbance of the 2-aminothiazole chromophore. | UV range (approx. 200-400 nm) | Rapid concentration determination in pure solutions, reaction monitoring. |

| Colorimetric Assay (e.g., Azo Dye Formation) | Chemical derivatization to form a colored product. | Visible range (approx. 400-700 nm) | Sensitive quantification in complex matrices, concentration determination in dilute solutions. |

Future Directions and Emerging Research Avenues for 2 Tetrahydro 2h Pyran 4 Yl Thiazol 4 Amine Derivatives

The 2-(tetrahydro-2H-pyran-4-yl)thiazol-4-amine scaffold represents a promising starting point for the exploration of novel chemical entities. As research progresses, the integration of cutting-edge technologies and synthetic methodologies will be crucial for unlocking the full potential of its derivatives. The following sections outline key areas of future investigation, focusing on computational chemistry, advanced synthesis, and the development of non-therapeutic chemical tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.